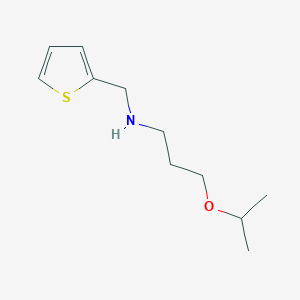
(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine is an organic compound that features a thiophene ring substituted with a thiophen-2-ylmethyl group and an isopropoxy-propyl amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine typically involves the following steps:
Formation of the Isopropoxy-propyl Amine: This can be achieved by reacting 3-chloropropylamine with isopropyl alcohol in the presence of a base such as sodium hydroxide.
Thiophene Substitution: The thiophene ring can be introduced by reacting the isopropoxy-propyl amine with thiophene-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines, alcohols.
Substitution: N-substituted amines, amides.
科学的研究の応用
(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of (3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The isopropoxy-propyl amine group can form hydrogen bonds and electrostatic interactions with active sites, while the thiophene ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
(3-Isopropoxy-propyl)-amine: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and biological activity.
Thiophen-2-ylmethyl-amine: Lacks the isopropoxy-propyl group, which may reduce its solubility and ability to interact with certain biological targets.
Uniqueness
(3-Isopropoxy-propyl)-thiophen-2-ylmethyl-amine is unique due to the presence of both the isopropoxy-propyl amine group and the thiophene ring. This combination provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and reactivity. Additionally, the structural features allow for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
3-propan-2-yloxy-N-(thiophen-2-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-10(2)13-7-4-6-12-9-11-5-3-8-14-11/h3,5,8,10,12H,4,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEMZNXNULVHMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

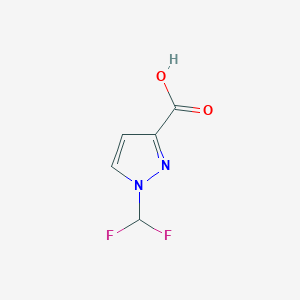
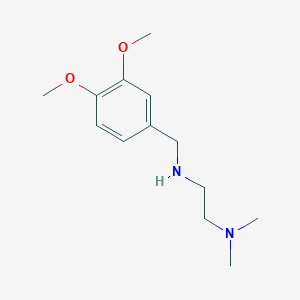
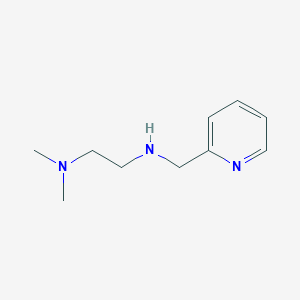
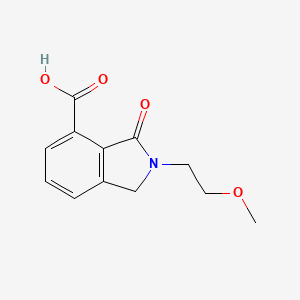
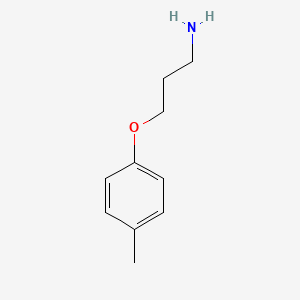
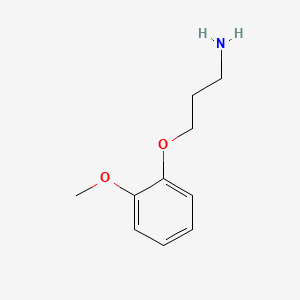
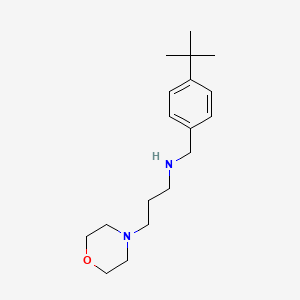
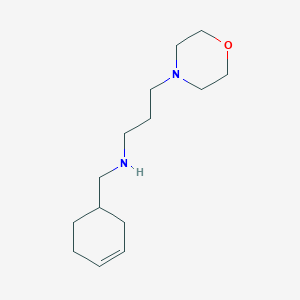
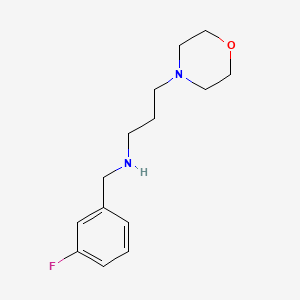
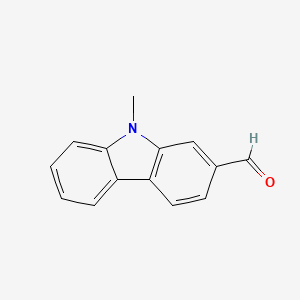
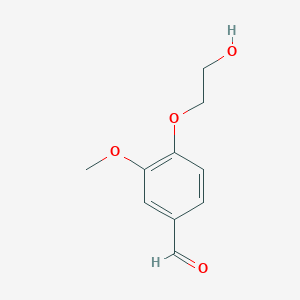
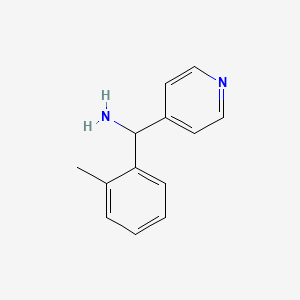
![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
